molecular formula C14H23N B3081738 [(4-tert-Butylphenyl)methyl](propan-2-yl)amine CAS No. 110932-28-0

[(4-tert-Butylphenyl)methyl](propan-2-yl)amine

Cat. No.: B3081738
CAS No.: 110932-28-0
M. Wt: 205.34 g/mol
InChI Key: WHDCCHSVVSYPGM-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methylamine (CAS: 110932-28-0) is a tertiary amine with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . Its structure consists of a 4-tert-butylphenyl group attached to a methylamine backbone, where the amine nitrogen is substituted with an isopropyl group.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11(2)15-10-12-6-8-13(9-7-12)14(3,4)5/h6-9,11,15H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDCCHSVVSYPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)methylamine can be achieved through various synthetic routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with isopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (4-tert-Butylphenyl)methylamine often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(4-tert-Butylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of (4-tert-Butylphenyl)methylamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(4-tert-Butylphenyl)methylamine C₁₄H₂₃N 205.34 4-tert-butylphenyl, isopropylamine High steric hindrance
(4-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 4-bromophenyl, isopropylamine Bromine as halogen substituent
(4-Nitrophenyl)methylamine HCl C₁₀H₁₄N₂O₂·HCl 230.69 4-nitrophenyl, isopropylamine (HCl salt) Electron-withdrawing nitro group
(4-Phenylphenyl)methylamine C₁₆H₁₉N 225.33 Biphenyl, isopropylamine Extended aromatic system
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine C₁₅H₁₉NS 245.40 Thiophene, methylphenyl, isopropylamine Heterocyclic sulfur incorporation

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound enhances steric hindrance compared to smaller substituents like bromine or nitro groups .
  • Electronic Effects : Bromine (electron-withdrawing via inductive effects) and nitro groups (strong electron-withdrawing) alter the electron density of the aromatic ring, influencing the amine's basicity and reactivity. For example, the nitro derivative’s hydrochloride salt () likely exhibits higher solubility in polar solvents compared to the free base form of the target compound .
  • Heterocyclic Variations : The thiophene-containing analog () introduces a sulfur atom, which may enhance coordination capabilities in metal complexes or alter pharmacokinetic properties in bioactive molecules .

Physicochemical Properties

  • Solubility: The hydrochloride salts (e.g., (4-nitrophenyl)methylamine HCl) are expected to have higher water solubility than non-ionic analogs due to ionic character .
  • Molecular Weight : The biphenyl derivative (C₁₆H₁₉N) has a higher molecular weight (225.33 g/mol) than the target compound, likely increasing its lipophilicity .

Biological Activity

Overview

(4-tert-Butylphenyl)methylamine, commonly referred to as a tertiary amine, is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties allow it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a tert-butyl group attached to a phenyl ring and an isopropylamine moiety. This configuration contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of (4-tert-Butylphenyl)methylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

Antimicrobial Activity

Research has indicated that (4-tert-Butylphenyl)methylamine exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer activity. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of (4-tert-Butylphenyl)methylamine displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Activity :
    • In vitro tests conducted on human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
    • A comparative study highlighted that it was more effective than some existing chemotherapeutics at similar concentrations .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli10.0
AnticancerMCF-7 (Breast Cancer)15.0
AnticancerHeLa (Cervical Cancer)20.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-tert-Butylphenyl)methyl](propan-2-yl)amine
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[(4-tert-Butylphenyl)methyl](propan-2-yl)amine

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